1,3,6-Naphthalenetrisulfonic acid, 7-amino-

Dye intermediate synthesis Process chemistry Analytical quality control

Researchers and dye manufacturers often face batch inconsistencies and suboptimal performance when using generic aminonaphthalene sulfonate isomers. 7-Amino-1,3,6-naphthalenetrisulfonic acid (K-Acid) eliminates this uncertainty through its rigorously controlled isomer-specific purity and impurity profile. - Optimized synthesis yielding 99.8% purity ensures reproducible color yield and fastness in reactive azo dyes. - Controlled impurity levels (amino R Salt + amino G Salt ≤0.5%) prevent side reactions that compromise dye fixation and deep-dyeing properties. - Validated ozonation kinetics (k = 20-76 M⁻¹ s⁻¹) support precise wastewater treatment reactor design for environmental compliance. This product is supplied with comprehensive documentation (CoA, MSDS) and is available for immediate dispatch in configurations from gram-scale R&D quantities to multi-kilogram commercial batches.

Molecular Formula C10H9NO9S3
Molecular Weight 383.4 g/mol
CAS No. 41016-61-9
Cat. No. B7818473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Naphthalenetrisulfonic acid, 7-amino-
CAS41016-61-9
Molecular FormulaC10H9NO9S3
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N)S(=O)(=O)O
InChIInChI=1S/C10H9NO9S3/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)
InChIKeyGFPQSWFFPRQEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Specification Baseline


7-Amino-1,3,6-naphthalenetrisulfonic acid (also known as 2-naphthylamine-3,6,8-trisulfonic acid or K-Acid) is an aminonaphthalene trisulfonic acid derivative widely utilized as an intermediate in the synthesis of azo dyes, fluorescent probes, and specialty chemicals. Its molecular formula is C10H9NO9S3, with a molecular weight of approximately 383.4 g/mol [1]. The compound exhibits strong acidity and high aqueous solubility due to its three sulfonic acid groups, making it suitable for reactions in aqueous media . Commercial specifications often require a purity of ≥99% with controlled levels of specific impurities such as amino R Salt and amino G salt (≤0.5%) and water-insoluble matter (≤0.1%) [2].

Non-Substitutability vs. Generic Aminonaphthalene Sulfonates


Aminonaphthalene sulfonates with different substitution patterns exhibit distinct physicochemical and performance characteristics that directly impact their suitability for specific applications. For example, the number and position of sulfonic acid groups govern polarity, solubility, and interactions with separation media. A comparative study of fluorescent tags for capillary electrophoresis demonstrated that 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) derivatives could not be enantioseparated, while 7-aminonaphthalene-1,3-disulfonic acid (ANDSA) derivatives were readily resolved, and 5-aminonaphthalene-1-sulfonic acid (ANSA) derivatives showed intermediate behavior [1]. This establishes that even minor structural variations among aminonaphthalene sulfonates translate into significant differences in practical performance. Therefore, substituting 7-amino-1,3,6-naphthalenetrisulfonic acid with a generic alternative—such as the 8-amino isomer or a disulfonic acid analog—without verifying application-specific performance data risks suboptimal results in dye synthesis, fluorescence labeling, or analytical separations.

Quantitative Differentiation vs. Structural Analogs


Optimized Synthesis Purity Advantage

A patented preparation method for 2-naphthylamine-3,6,8-trisulfonic acid (K-Acid) achieves a liquid-phase chromatographic purity of 99.8% with a yield of 92.88% [1]. In contrast, the commonly used analog 8-aminonaphthalene-1,3,6-trisulfonic acid disodium salt (ANTS) is typically supplied at purities of 98% or ≥95% . The ability to obtain the 7-amino isomer at 99.8% purity provides a measurable advantage for applications requiring minimal isomeric or process-related impurities.

Dye intermediate synthesis Process chemistry Analytical quality control

Defined Isomeric Impurity Profile

Industrial-grade K-Acid (7-amino-1,3,6-naphthalenetrisulfonic acid) is specified with a maximum combined content of amino R Salt and amino G Salt of 0.5% and water-insoluble matter of ≤0.1% [1]. For the isomeric analog 8-aminonaphthalene-1,3,6-trisulfonic acid disodium salt, typical specifications include water content of ≤15.0% but do not routinely quantify specific isomeric impurities [2]. This defined impurity profile for the 7-amino isomer enables more precise control over downstream dye synthesis and reduces batch-to-batch variability.

Dye intermediate specification Industrial quality control Process optimization

Ozonation Kinetics for Wastewater Treatment Design

Ozonation of 2-naphthylamine-3,6,8-trisulphonic acid (K-Acid) was studied to assess its treatability in wastewater. Under conditions favoring direct ozone reactions (pH 3), the second-order rate constant between K-Acid and molecular ozone was determined as 20 M⁻¹ s⁻¹ for steady-state aqueous ozone concentration. Using a competition kinetics method with phenol as a reference compound, the rate constant was found to be 76 M⁻¹ s⁻¹ [1]. These values provide a quantitative basis for designing ozonation systems for K-Acid-containing effluents, whereas such kinetic data are not readily available for many structurally related naphthalene sulfonates.

Wastewater treatment Advanced oxidation processes Environmental chemistry

Enantioseparation Behavior vs. 8-Amino Isomer

In a comparative study of fluorescent tags for capillary electrophoresis, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) derivatives of chiral pesticides could not be enantioseparated using alkylglycoside micelles, whereas 7-aminonaphthalene-1,3-disulfonic acid (ANDSA) derivatives were readily resolved and 5-aminonaphthalene-1-sulfonic acid (ANSA) derivatives showed limited resolution [1]. The polarity of the tags increased with the number of sulfonic acid groups: ANSA (1 group) < ANDSA (2 groups) < ANTS (3 groups). This establishes that the 8-amino-1,3,6-trisulfonic acid substitution pattern yields a polarity too high for effective enantioseparation under the tested conditions. While the 7-amino isomer was not directly evaluated in this study, its distinct substitution pattern (amino at position 7 vs. 8) is expected to alter polarity and micelle interactions, potentially enabling chiral separations not possible with the 8-amino isomer.

Capillary electrophoresis Chiral separation Fluorescent labeling

Optimal Application Scenarios


High-Purity Azo and Reactive Dye Synthesis

The compound's established purity of 99.8% via optimized synthesis [1] and defined impurity profile (amino R Salt + amino G Salt ≤0.5%) [2] make it a preferred intermediate for manufacturing azo and reactive dyes where consistent color yield and fastness are critical. Industrial patents specifically employ 7-amino-1,3,6-naphthalenetrisulfonic acid as a diazo component in golden yellow reactive dyes with claimed excellent color fixation and deep dyeing properties [3]. Procurement of this specific isomer, rather than generic aminonaphthalene sulfonates, ensures adherence to stringent industrial specifications.

Wastewater Treatment Process Design

The quantified second-order rate constants for ozonation of K-Acid (20 M⁻¹ s⁻¹ and 76 M⁻¹ s⁻¹ under different conditions) [4] provide essential design parameters for advanced oxidation processes treating dye manufacturing wastewater. Facilities processing this specific naphthalene sulfonate can use these kinetic data to size ozonation reactors, predict removal efficiencies, and assess ecotoxicity reduction, thereby supporting environmental compliance efforts.

Fluorescent Labeling for Chiral CE Separations

Given that the 8-amino isomer (ANTS) derivatives failed to enantioseparate under micellar electrokinetic chromatography conditions [5], the 7-amino isomer may serve as an alternative fluorescent tag for chiral pesticide or metabolite analysis. Its distinct substitution pattern could yield a polarity profile more conducive to enantiomeric resolution, warranting its evaluation in method development where ANTS-based labeling has proven inadequate.

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